molecular formula C7H10N4O B2765201 N'-(2-hydroxypyrimidin-4-yl)-N,N-dimethyl-formamidine CAS No. 76299-81-5

N'-(2-hydroxypyrimidin-4-yl)-N,N-dimethyl-formamidine

Cat. No.: B2765201
CAS No.: 76299-81-5
M. Wt: 166.184
InChI Key: DPFZJQSWJBETOB-WEVVVXLNSA-N
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Description

N’-(2-hydroxypyrimidin-4-yl)-N,N-dimethyl-formamidine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-hydroxypyrimidin-4-yl)-N,N-dimethyl-formamidine typically involves the reaction of 2-hydroxypyrimidine with N,N-dimethylformamide dimethyl acetal. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(2-hydroxypyrimidin-4-yl)-N,N-dimethyl-formamidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The hydroxyl group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

N’-(2-hydroxypyrimidin-4-yl)-N,N-dimethyl-formamidine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(2-hydroxypyrimidin-4-yl)-N,N-dimethyl-formamidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another pyrimidine derivative with significant biological activity.

    Pyrimidinones: Compounds with similar structural features and biological activities.

Uniqueness

N’-(2-hydroxypyrimidin-4-yl)-N,N-dimethyl-formamidine is unique due to its specific structural features and the range of reactions it can undergo

Properties

CAS No.

76299-81-5

Molecular Formula

C7H10N4O

Molecular Weight

166.184

IUPAC Name

N,N-dimethyl-N'-(2-oxo-1H-pyrimidin-6-yl)methanimidamide

InChI

InChI=1S/C7H10N4O/c1-11(2)5-9-6-3-4-8-7(12)10-6/h3-5H,1-2H3,(H,8,10,12)/b9-5+

InChI Key

DPFZJQSWJBETOB-WEVVVXLNSA-N

SMILES

CN(C)C=NC1=CC=NC(=O)N1

solubility

not available

Origin of Product

United States

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